N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-(2,3-Dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group linked to an acetamide backbone and a 4-methylphenylsulfanyl substituent. This compound belongs to a broader class of N-substituted acetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin lateral chains and exhibit diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-3-12(16)15(13)17/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNUSHRZMIAPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-methylthiophenol.
Formation of Intermediate: The 2,3-dichloroaniline is reacted with chloroacetyl chloride to form N-(2,3-dichlorophenyl)chloroacetamide.
Final Product Formation: The intermediate is then reacted with 4-methylthiophenol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified sulfanyl groups.
Substitution: Products with substituted phenyl rings.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exhibit promising antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the phenyl rings can enhance bioactivity. The presence of chlorine substituents is believed to play a critical role in increasing the compound's potency against pathogens .
Case Study: Synthesis and Evaluation
A synthesis study reported the preparation of several derivatives of acetamides featuring dichlorophenyl groups. These compounds were evaluated for their antibacterial activity using standard methods such as the disk diffusion assay. Results indicated that compounds with electron-withdrawing groups, like chlorine, showed enhanced antimicrobial efficacy .
Agricultural Applications
2. Pesticidal Properties
The compound is also being investigated for its potential use as a pesticide. The structural characteristics of this compound suggest it could act as an effective herbicide or insecticide. Studies have shown that similar dichlorophenyl derivatives possess herbicidal activity against a range of weeds, indicating that this compound may share similar properties .
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Various insects | 75-90% | |
| 2-Chloro-N-(2,3-dichlorophenyl)acetamide | Weeds | 80% |
Material Science
3. Polymer Additives
This compound has potential applications in the development of advanced materials. Its chemical structure allows it to be incorporated as an additive in polymers to enhance thermal stability and mechanical properties. Research has shown that incorporating such compounds can improve the durability and lifespan of polymeric materials under various environmental conditions .
Case Study: Polymer Blends
A recent study investigated the effects of adding this compound to polyvinyl chloride (PVC). The results indicated improved tensile strength and thermal stability compared to pure PVC, making it a candidate for applications in construction materials .
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Dichlorophenyl Substitution Patterns
- N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (Compound A) Structural Differences: The 3,4-dichlorophenyl substitution (vs. 2,3-dichloro in the target compound) alters steric and electronic properties. The diazaspiro ring introduces conformational rigidity, which is absent in the target compound’s simpler sulfanyl-acetamide structure .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (Compound B)
- Structural Differences : The pyrazol-4-yl group replaces the sulfanyl substituent, introducing hydrogen-bonding capabilities. The 3,4-dichloro substitution contrasts with the target’s 2,3-dichloro pattern .
- Crystallographic Data : Compound B exhibits three distinct conformers in its asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. This flexibility contrasts with the target compound’s likely planar amide group .
Functional Group Modifications
- N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (Compound C) Structural Differences: Replaces the sulfanyl group with a thiazolidin-4-one ring, introducing a heterocyclic system. The 4-methylphenyl group is retained but positioned on the thiazolidinone scaffold . Activity: Demonstrated significant cytotoxicity against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis induction. The thiazolidinone moiety enhances bioactivity compared to simpler acetamides .
- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide (Compound D) Structural Differences: Incorporates a triazole-pyridyl system instead of the 4-methylphenylsulfanyl group. The 3,4-dichlorophenyl substitution differs from the target compound’s 2,3-dichloro pattern .
Antitumor Activity
- Target Compound: Limited direct biological data are available in the provided evidence.
- Compound C: IC₅₀ values in the low micromolar range against 769-P cells, with apoptotic activity linked to the 4-methylphenyl-thiazolidinone scaffold .
Enzyme Inhibition and Coordination
- Compound B : The pyrazole ring enables metal coordination, a feature exploited in ligand design for catalytic or therapeutic applications .
Crystallographic Insights
- Compound B : Asymmetric unit contains three molecules with distinct conformations (dihedral angles: 44.5°–77.5°), highlighting the impact of steric repulsion on molecular geometry .
- Target Compound : Predicted to adopt a planar amide conformation similar to Compound B but lacks crystallographic data in the provided evidence.
Biological Activity
N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer and antimicrobial effects, supported by various studies and data tables.
- Molecular Formula : C16H16Cl2N2OS
- Molecular Weight : 351.34 g/mol
- CAS Number : 539809-70-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
Cytotoxicity Studies
-
Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
MTT Assay Results :
- The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines.
- Notably, the HepG2 cell line showed an IC50 of 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Studies suggest that it activates caspases and inhibits key signaling pathways involved in cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
In Vitro Antimicrobial Evaluation
-
Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
-
Minimum Inhibitory Concentration (MIC) :
- The compound showed MIC values ranging from 0.5 to 1.0 µg/mL against the tested bacteria, indicating strong antibacterial properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies:
- Electron-Withdrawing Groups : The presence of chlorine atoms enhances the compound's potency by increasing electron deficiency.
- Sulfur Moiety : The sulfanyl group contributes to the overall reactivity and biological activity by facilitating interactions with biological targets.
Case Studies
Several case studies have documented the efficacy of this compound in both laboratory settings and preliminary clinical assessments:
- Case Study on HepG2 Cells :
- A study demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure.
- Combination Therapy :
- Preliminary data suggest enhanced efficacy when combined with other chemotherapeutics, indicating potential for use in combination therapies for cancer treatment.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide and its analogs?
The compound is synthesized via amide coupling reactions. A representative method involves reacting substituted phenylacetic acids with amines in the presence of carbodiimide coupling agents (e.g., EDC·HCl) and triethylamine in dichloromethane. The reaction is monitored by TLC, and purification is achieved via crystallization from methylene chloride (#user-content-evidence-4). For analogs with sulfanyl groups, nucleophilic substitution or thiol-ene reactions are used, followed by characterization via NMR, IR, and mass spectrometry (#user-content-evidence-12).
Q. How are structural and conformational properties of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies on similar dichlorophenyl acetamides reveal three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Hydrogen bonding (N–H⋯O) forms R₂²(10)-type dimers, influencing packing and stability. SHELXL software is used for refinement, with H atoms placed in calculated positions (#user-content-evidence-4) (#user-content-evidence-1).
Q. What spectroscopic techniques are critical for validating the structure of this compound?
- IR : Confirms amide C=O (~1650–1680 cm⁻¹) and sulfanyl C–S (~650–750 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and acetamide carbonyl (δ 170–175 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 428.5 for analogs) and fragmentation patterns validate purity (#user-content-evidence-3) (#user-content-evidence-14).
Advanced Research Questions
Q. How do conformational variations in the solid state impact the compound’s biological activity?
Q. What strategies are used to resolve contradictions in biological activity data across analogs?
Discrepancies in enzyme inhibition (e.g., α-glucosidase vs. BChE) are addressed via:
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., chloro vs. methyl groups) and evaluation of IC₅₀ values.
- Kinetic Studies : Determining inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots.
- Co-crystallization : Resolving enzyme-inhibitor complexes to identify key interactions (e.g., hydrogen bonds with catalytic residues) (#user-content-evidence-5) (#user-content-evidence-14).
Q. How can computational methods guide the design of more potent analogs?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : Simulates binding stability in enzyme active sites over 100-ns trajectories.
- QSAR Models : Relate substituent descriptors (e.g., Hammett σ) to bioactivity, enabling rational design of derivatives with enhanced potency (#user-content-evidence-5) (#user-content-evidence-10).
Q. What challenges arise in experimental phasing for crystallographic studies of this compound?
Despite SHELXD/E’s robustness, low-resolution data (<1.5 Å) or twinning can complicate phasing. Solutions include:
- High-Throughput Screening : Testing multiple crystallization conditions (e.g., PEG vs. ammonium sulfate precipitants).
- Anomalous Scattering : Incorporating heavy atoms (e.g., SeMet derivatives) for SAD/MAD phasing (#user-content-evidence-1) (#user-content-evidence-4).
Methodological Considerations
- Crystallographic Refinement : Use SHELXL with riding H-atom models and anisotropic displacement parameters for non-H atoms (#user-content-evidence-1).
- Enzyme Assays : Optimize substrate concentrations (e.g., 0.2–1.0 mM for LOX) and pre-incubation times (10–30 min) to minimize false positives (#user-content-evidence-3)(#user-content-evidence-14).
- Data Reproducibility : Validate synthetic routes via independent replication and cross-check spectral data with published analogs (#user-content-evidence-12)(#user-content-evidence-5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
